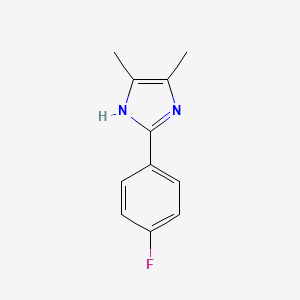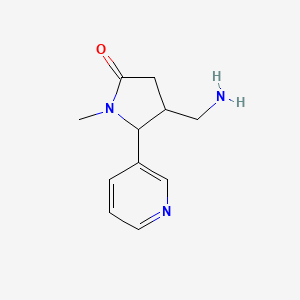
4-(Aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one is a compound of interest in various fields of scientific research due to its unique structural properties. This compound features a pyrrolidinone ring substituted with an aminomethyl group, a methyl group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a pyridinyl-substituted ketone with an aminomethylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification steps such as crystallization or chromatography are often employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Aminomethyl)-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one
- 4-(Aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one
Uniqueness
4-(Aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
4-(aminomethyl)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-14-10(15)5-9(6-12)11(14)8-3-2-4-13-7-8/h2-4,7,9,11H,5-6,12H2,1H3 |
InChI-Schlüssel |
ZEMJKHDUMSCSIO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C(CC1=O)CN)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


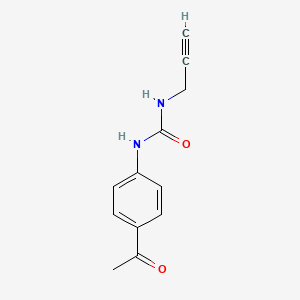
![2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile](/img/structure/B13227712.png)
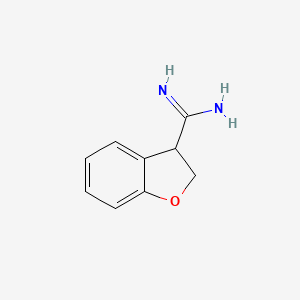
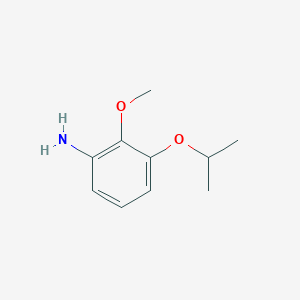
![12-Thia-3,4,6-triazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,10-pentaene-8-carbonitrile](/img/structure/B13227721.png)


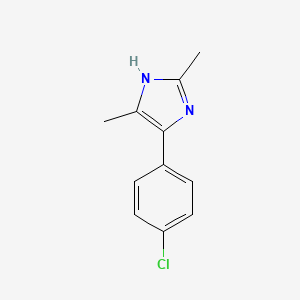
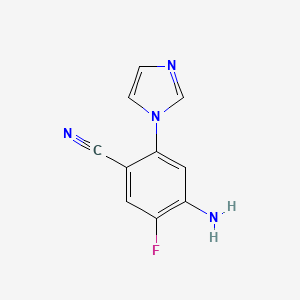
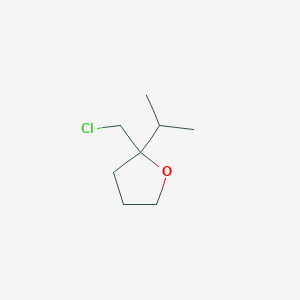
![5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine](/img/structure/B13227762.png)
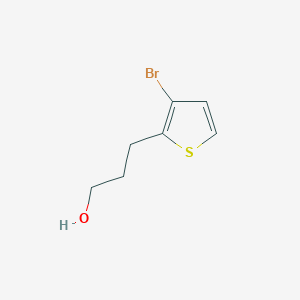
![tert-Butyl 4-cyano-4-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13227773.png)
